molecular formula C153H280N3O57P B12425441 Dspe-peg46-dbco

Dspe-peg46-dbco

Número de catálogo: B12425441
Peso molecular: 3104.8 g/mol
Clave InChI: IMSNNLOURWHCMD-YJLPJSBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dspe-peg46-dbco is synthesized through a series of chemical reactions involving the conjugation of DBCO to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

Dspe-peg46-dbco primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a catalyst .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage, which is a key component in the synthesis of PROTACs .

Aplicaciones Científicas De Investigación

Introduction to DSPE-PEG46-DBCO

DSPE-PEG46-dibenzocyclooctyne (this compound) is a specialized compound that plays a crucial role in various scientific research applications, particularly in the fields of biochemistry and molecular biology. This compound is characterized by its unique structure, which includes a hydrophilic polyethylene glycol (PEG) segment and a dibenzocyclooctyne (DBCO) moiety that enables bioorthogonal reactions. Its properties make it an essential tool for researchers aiming to develop advanced drug delivery systems, cell surface modifications, and targeted therapies.

Drug Delivery Systems

This compound is widely used in the development of drug delivery systems, particularly in the formulation of nanoparticles and vesicles. The PEG segment enhances biocompatibility and solubility, while the DBCO moiety allows for precise chemical modifications.

Case Study: Polymer Vesicles

Recent studies have demonstrated the effectiveness of this compound in creating biocompatible polymeric vesicles capable of loading both hydrophilic and hydrophobic drugs. These vesicles can be functionalized with targeting ligands, enabling site-specific drug delivery. For instance, the incorporation of DBCO allows for the attachment of azide-containing drugs or targeting agents through copper-free click chemistry, enhancing therapeutic efficacy while minimizing systemic toxicity .

Cell Surface Engineering

The compound is also utilized for cell surface engineering, allowing for the modification of cell membranes to study cellular interactions and functions.

Case Study: Cell Surface Modification

A study involving RAW 264.7 macrophage cells explored the incorporation of DSPE-PEG2000-DBCO into cell membranes. The successful integration was confirmed through biotinylation and subsequent analysis using confocal microscopy. This method demonstrated that DBCO-containing lipids can effectively modify cell surfaces without significant cytotoxicity, paving the way for applications in immunotherapy and regenerative medicine .

Bioconjugation Techniques

This compound serves as a versatile linker in bioconjugation processes, facilitating the attachment of various biomolecules such as proteins, antibodies, and nucleic acids.

Case Study: PROTAC Synthesis

In the context of targeted protein degradation, this compound is employed in the synthesis of PROTACs (proteolysis-targeting chimeras). These compounds utilize the DBCO functionality to engage with azide-tagged proteins selectively, leading to targeted degradation pathways that can be harnessed for therapeutic purposes against diseases such as cancer .

Microfluidic Applications

The compound has been integrated into microfluidic systems to enhance the control over biochemical reactions and cellular interactions.

Case Study: Microfluidic-assisted Self-Assembly

Research has shown that microfluidic techniques can be combined with this compound to facilitate the self-assembly of drug-loaded vesicles. This approach allows for precise control over vesicle size and drug loading efficiency, which is critical for optimizing delivery systems in clinical settings .

Comparative Data Table

Application AreaDescriptionKey Benefits
Drug Delivery SystemsFormulation of nanoparticles/vesicles for drug encapsulationEnhanced solubility, targeted delivery
Cell Surface EngineeringModification of cell membranes for functional studiesMinimal cytotoxicity, improved cellular interactions
Bioconjugation TechniquesLinker for attaching biomolecules in PROTAC synthesisSelective targeting, enhanced therapeutic efficacy
Microfluidic ApplicationsIntegration into microfluidic systems for controlled reactionsPrecise control over assembly and reaction dynamics

Mecanismo De Acción

Dspe-peg46-dbco exerts its effects by acting as a linker in PROTACs. The DBCO group undergoes SPAAC with azide-containing molecules, forming a stable triazole linkage. This linkage connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. The PROTAC molecule brings the target protein in proximity to the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific PEG chain length and the presence of the DBCO group, which allows for efficient and selective click chemistry reactions. This makes it highly suitable for the synthesis of PROTACs and other applications requiring precise molecular targeting .

Actividad Biológica

DSPE-PEG46-DBCO is a specialized compound utilized primarily in the field of bioconjugation and drug delivery, particularly within the context of PROTAC (Proteolysis Targeting Chimeras) technology. This compound features a dibenzocyclooctyne (DBCO) moiety that facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), making it an essential tool for the development of targeted therapeutics.

Chemical Structure and Properties

  • Chemical Name : 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] (ammonium salt)
  • Molecular Formula : C151H279N4O56P
  • Average Molecular Weight : Due to the polydispersity of PEG, the average molecular weight can vary significantly.

The DBCO group allows for efficient conjugation with azide-containing biomolecules, enhancing the specificity and efficacy of therapeutic agents.

This compound exhibits a range of biological activities that are pivotal in drug delivery and therapeutic applications:

  • Targeted Drug Delivery : The DBCO group enables selective conjugation with azide-labeled drugs or antibodies, facilitating targeted delivery to specific tissues or cells.
  • Cellular Uptake : The PEG component enhances solubility and reduces immunogenicity, promoting better cellular uptake.
  • PROTAC Applications : As a PROTAC linker, this compound plays a crucial role in recruiting E3 ligases to target proteins for ubiquitination and subsequent degradation.

Case Study 1: Antibody-Drug Conjugates (ADCs)

In a study investigating the use of this compound in ADC formulations, researchers found that incorporating this linker significantly improved the stability and efficacy of the conjugates. The study highlighted enhanced cytotoxicity against cancer cell lines due to targeted delivery mechanisms facilitated by the DBCO moiety .

Case Study 2: PROTAC Development

A recent publication demonstrated the successful application of this compound in developing PROTACs targeting specific oncogenic proteins. The study reported that these PROTACs effectively induced target protein degradation in vitro, showcasing the potential of this compound in therapeutic applications for cancer treatment .

Biological Activity Table

Activity Type Description
Targeted Drug DeliveryFacilitates selective drug delivery via SPAAC reactions with azide-labeled drugs
Cellular UptakeEnhances solubility and reduces immunogenicity
PROTAC LinkerConnects E3 ligases to target proteins for degradation
CytotoxicityIncreases effectiveness against cancer cell lines

Implications for Future Research

The versatility of this compound as a bioconjugation reagent opens avenues for innovative therapeutic strategies. Future research may focus on:

  • Optimizing Linker Design : Modifications to enhance specificity and reduce off-target effects.
  • Expanding Applications : Investigating its use in other therapeutic areas such as infectious diseases or autoimmune disorders.

Propiedades

Fórmula molecular

C153H280N3O57P

Peso molecular

3104.8 g/mol

Nombre IUPAC

[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C153H280N3O57P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-151(159)210-142-147(213-152(160)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)143-212-214(162,163)211-50-48-155-153(161)209-140-139-208-138-137-207-136-135-206-134-133-205-132-131-204-130-129-203-128-127-202-126-125-201-124-123-200-122-121-199-120-119-198-118-117-197-116-115-196-114-113-195-112-111-194-110-109-193-108-107-192-106-105-191-104-103-190-102-101-189-100-99-188-98-97-187-96-95-186-94-93-185-92-91-184-90-89-183-88-87-182-86-85-181-84-83-180-82-81-179-80-79-178-78-77-177-76-75-176-74-73-175-72-71-174-70-69-173-68-67-172-66-65-171-64-63-170-62-61-169-60-59-168-58-57-167-56-55-166-54-53-165-52-51-164-49-46-149(157)154-47-45-150(158)156-141-146-39-34-33-37-144(146)43-44-145-38-35-36-40-148(145)156/h33-40,147H,3-32,41-42,45-143H2,1-2H3,(H,154,157)(H,155,161)(H,162,163)/t147-/m0/s1

Clave InChI

IMSNNLOURWHCMD-YJLPJSBMSA-N

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.